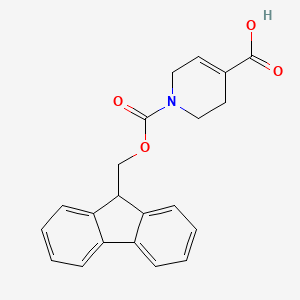

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid

Description

Historical Development of 9-Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

The historical development of 9-fluorenylmethoxycarbonyl-protected amino acid derivatives traces back to the pioneering work of Louis A. Carpino in the early 1970s, who recognized the need for base-labile protecting groups to complement the existing arsenal of acid-labile protection strategies. Carpino's initial investigation into urethane-based amino-protecting groups that could be efficiently and rapidly cleaved under mild, alkaline, non-hydrolytic conditions led to the examination of various candidates, including the beta-nitroethyloxycarbonyl group, which proved to be too labile towards base. Through systematic exploration and optimization, the 9-fluorenylmethoxycarbonyl group was eventually developed and demonstrated to possess eminently suitable chemical properties for protecting group applications.

The original development of the 9-fluorenylmethoxycarbonyl group in 1970 marked a significant milestone in peptide synthesis methodology, although its initial adoption was limited due to the reported requirement for harsh deprotection conditions involving refluxing with ammonia. The true potential of the 9-fluorenylmethoxycarbonyl protecting group was not immediately appreciated, and it was not until subsequent recognition that the group could be cleaved by primary and secondary amines that its widespread adoption began. The research groups of Sheppard and Meienhofer independently reported the use of 9-fluorenylmethoxycarbonyl protection in solid-phase peptide synthesis in concert with mildly acid-labile tert-butyl side chain protecting groups and para-alkoxybenzyl ester resin linkages.

The commercial development of 9-fluorenylmethoxycarbonyl-protected amino acids reached a critical milestone in 1985 when Novabiochem became the first company to manufacture and sell all twenty standard 9-fluorenylmethoxycarbonyl amino acids. This commercialization effort significantly accelerated the adoption of 9-fluorenylmethoxycarbonyl chemistry in peptide synthesis, making these reagents readily available to researchers worldwide. The industrialization and regulation of 9-fluorenylmethoxycarbonyl-protected amino acid derivatives led to substantial improvements in the quality and reliability of these reagents, further promoting their widespread use in academic and industrial research settings.

Nomenclature and Classification

9-Fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid follows systematic chemical nomenclature conventions that clearly identify its structural components and functional groups. The compound is officially designated by the Chemical Abstracts Service number 1185295-07-1, which provides a unique identifier for this specific chemical entity. The systematic name reflects the presence of the 9-fluorenylmethoxycarbonyl protecting group attached to the nitrogen atom of the tetrahydropyridine ring system, with a carboxylic acid functional group located at the 4-position of the ring.

Alternative nomenclature systems provide additional descriptive names for this compound, including 1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-4-carboxylic acid, which emphasizes the specific positioning of functional groups within the molecular structure. The compound may also be referenced using various synonymic designations that reflect different naming conventions or commercial product codes, such as those used by chemical suppliers and research institutions. These alternative names often provide valuable information about the structural organization and synthetic accessibility of the compound.

From a classification perspective, 9-fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid belongs to the broader category of protected amino acid derivatives, specifically those utilizing urethane-type protecting groups. The compound can be further classified as a cyclic amino acid derivative due to the presence of the tetrahydropyridine ring system, which distinguishes it from linear amino acid structures. This classification has important implications for its chemical reactivity, synthetic utility, and potential biological activity, as cyclic amino acids often exhibit unique conformational properties and biological interactions compared to their linear counterparts.

Structural Characteristics and Molecular Properties

The molecular structure of 9-fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid exhibits several distinctive structural features that contribute to its unique chemical and physical properties. The compound possesses a molecular formula of C₂₁H₁₉NO₄, reflecting the presence of twenty-one carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms within its structure. The structural organization centers around a tetrahydropyridine ring system that serves as the core scaffold, with the 9-fluorenylmethoxycarbonyl protecting group attached to the ring nitrogen and a carboxylic acid functional group positioned at the 4-carbon of the ring.

The tetrahydropyridine ring system represents a partially saturated six-membered heterocycle containing one nitrogen atom, which contributes to the compound's unique conformational properties and reactivity profile. This ring system exists in a puckered conformation due to the presence of sp³-hybridized carbon atoms, resulting in reduced planarity compared to fully aromatic pyridine derivatives. The positioning of the carboxylic acid group at the 4-position of the ring creates an alpha-amino acid-like structure, although the cyclic nature introduces conformational constraints that can significantly influence biological activity and synthetic utility.

The 9-fluorenylmethoxycarbonyl protecting group contributes substantial bulk and rigidity to the overall molecular structure, with the fluorene ring system providing a large, planar aromatic component that can participate in pi-pi stacking interactions and other non-covalent binding modes. The methoxycarbonyl linkage connecting the fluorene system to the tetrahydropyridine nitrogen creates a urethane functional group that is responsible for the base-labile properties of the protecting group. The three-dimensional arrangement of these structural elements results in a complex molecular topology that influences both the compound's chemical reactivity and its potential for specific molecular interactions.

Physicochemical Parameters and Constants

The physicochemical properties of 9-fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid reflect the combined influence of its structural components and provide important information for understanding its behavior in various chemical and biological environments. The molecular weight of the compound is reported as 349.38 grams per mole, which places it in the range typical for protected amino acid derivatives used in peptide synthesis applications. This molecular weight value is consistent across multiple sources and represents a precisely determined parameter that is essential for stoichiometric calculations in synthetic procedures.

The solubility characteristics of 9-fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid follow patterns typical of 9-fluorenylmethoxycarbonyl-protected compounds, with enhanced solubility in organic solvents such as dimethyl sulfoxide and reduced solubility in aqueous media. This solubility profile is advantageous for solid-phase peptide synthesis applications, where organic solvent compatibility is essential for efficient coupling reactions and washing procedures. The limited water solubility is characteristic of compounds containing large hydrophobic protecting groups and does not typically present significant limitations in standard synthetic protocols.

The compound exhibits specific spectroscopic properties that are valuable for analytical characterization and reaction monitoring. The presence of the fluorene chromophore within the 9-fluorenylmethoxycarbonyl protecting group imparts strong ultraviolet absorption properties that can be utilized for quantitative analysis and reaction tracking. This spectroscopic feature is particularly valuable in solid-phase peptide synthesis, where monitoring of protecting group removal can be achieved through ultraviolet spectroscopy measurement of the released dibenzofulvene byproduct. The characteristic absorption wavelengths and extinction coefficients provide reliable methods for quantitative determination of deprotection efficiency and reaction completion.

The stability profile of 9-fluorenylmethoxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid under various storage and reaction conditions reflects the inherent properties of the 9-fluorenylmethoxycarbonyl protecting group system. The compound demonstrates excellent stability toward acidic conditions and hydrolysis, making it compatible with acid-labile protecting group strategies commonly employed in peptide synthesis. However, the compound exhibits characteristic base-lability, with rapid deprotection occurring in the presence of secondary amines such as piperidine under mild conditions. This selective reactivity profile is precisely what makes 9-fluorenylmethoxycarbonyl protection so valuable in orthogonal synthetic strategies.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,19H,10-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVIYSJIJLCHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of this compound

The synthesis typically involves:

- Starting material: 1,2,5,6-tetrahydropyridine-4-carboxylic acid or its derivatives.

- Protection step: Introduction of the Fmoc protecting group on the amino moiety, generally via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Reaction conditions: Usually carried out in an organic solvent such as dioxane or DMF with a base like sodium bicarbonate or triethylamine to neutralize the HCl generated.

- Purification: The product is purified by crystallization or chromatography to obtain the pure Fmoc-protected amino acid.

While specific reaction times and yields vary depending on the laboratory protocol, the Fmoc protection is a well-established reaction in peptide chemistry.

Incorporation into Peptide Synthesis via Solid-Phase Methods

The compound is primarily used in SPPS, where it is loaded onto a solid support resin and subjected to cycles of deprotection and coupling. The following preparation steps are crucial:

Solid Support Loading and Coupling Procedures

Choice of Resin

- 2-Chlorotrityl chloride resin: Used when the peptide C-terminus needs to be a carboxylic acid or for macrocyclic peptides.

- Rink amide resin: Used when the peptide C-terminus is an amide.

Loading this compound onto Resin

| Resin Type | Loading Procedure Summary | Reaction Time | Notes |

|---|---|---|---|

| 2-Chlorotrityl chloride | 1. Swell resin in dichloromethane (CH2Cl2). 2. React with amino acid dissolved in CH2Cl2 with collidine base. 3. Rock for 8–24 h at room temperature. 4. Cap unreacted sites with MeOH/DIPEA in CH2Cl2 for 1 h. |

8–24 h loading + 1 h capping | Ensures covalent attachment of the amino acid; capping prevents unreacted sites. |

| Rink amide resin | 1. Swell resin in DMF. 2. Fmoc deprotection with 20% piperidine in DMF for 1 h. 3. Activate amino acid with HATU/HOAt and N-methylmorpholine in DMF. 4. React with resin for 4–24 h. 5. Cap unreacted amines with acetic anhydride/pyridine (3:2) for 30 min. |

4–24 h loading + 30 min capping | Activation with HATU/HOAt enhances coupling efficiency; capping prevents side reactions. |

Detailed Reaction Schemes

Loading 2-Chlorotrityl Chloride Resin:

The resin carbocation reacts with the carboxylate group of the amino acid to form a covalent bond. Collidine acts as a base to facilitate the reaction. After loading, methanol and DIPEA cap unreacted reactive sites to prevent unwanted side reactions.

-

The resin is first Fmoc-deprotected to expose free amines. The amino acid is activated using HATU and HOAt coupling reagents in the presence of a base (N-methylmorpholine). The activated amino acid then couples to the resin-bound amines. Unreacted amines are capped with acetic anhydride and pyridine.

Quality Control and Resin Loading Efficiency

Checking Resin Loading

- Small resin samples (~1 mg) are treated with 20% piperidine in DMF to cleave Fmoc groups.

- The released dibenzofulvene-piperidine adduct absorbs at 290 nm, measured by UV/Vis spectroscopy.

- Loading efficiency is calculated using absorbance data and typically ranges between 50–70% mmol amino acid per gram resin.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Time | Purpose |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or TEA), solvent (DMF/dioxane) | Variable | Protect amino group on tetrahydropyridine acid |

| Resin Swelling | CH2Cl2 (2-chlorotrityl) or DMF (Rink amide) | 30 min – 1 h | Prepare resin for amino acid loading |

| Amino Acid Loading | Amino acid + collidine (2-chlorotrityl) or HATU/HOAt + base (Rink amide) | 4–24 h | Covalent attachment of amino acid to resin |

| Capping | MeOH/DIPEA (2-chlorotrityl) or Ac2O/pyridine (Rink amide) | 30 min – 1 h | Block unreacted sites to avoid side reactions |

| Resin Loading Check | 20% piperidine in DMF, UV/Vis at 290 nm | 5 min | Determine loading efficiency |

Chemical Reactions Analysis

Types of Reactions

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Introduction to Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid

This compound is a compound characterized by its unique structural features, including a tetrahydropyridine ring and a fluorene-9-methoxycarbonyl (Fmoc) group. Its molecular formula is CHNO, and it has a molecular weight of approximately 349.38 g/mol. The Fmoc group is widely utilized in organic synthesis, particularly as a protecting group for amines in solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The compound serves as a building block in SPPS, enabling the introduction of specific functionalities into peptide chains. The presence of the carboxylic acid group allows for conjugation with various biomolecules, enhancing the properties and functionalities of synthesized peptides .

Drug Development

The tetrahydropyridine ring structure is found in numerous biologically active molecules, suggesting that this compound could be a valuable starting material for synthesizing novel drug candidates. Its ability to modify proteins and antibodies makes it an important compound in medicinal chemistry and drug design .

Biological Interaction Studies

Research has focused on the interactions of this compound with biological macromolecules such as enzymes and receptors. Understanding these interactions can provide insights into its biological mechanisms and potential therapeutic applications .

Modification of Biomolecules

The compound can be used to modify various biomolecules to introduce new functionalities or improve their properties. This capability is particularly relevant in fields such as biochemistry and molecular biology where tailored modifications are essential for studying biological processes .

Case Study 1: Synthesis of Carbonylated Peptides

A study explored the use of Fmoc derivatives in synthesizing carbonylated peptides through solid-phase techniques. The research demonstrated that using specific building blocks like Fmoc-Aea-OH facilitated the creation of peptides modified to include carbonyl groups—important for studying oxidative stress-related diseases . The synthesized peptides were characterized using advanced techniques such as LC-MS and NMR spectroscopy.

Case Study 2: Drug Candidate Development

In another investigation focused on drug development, researchers synthesized various derivatives of tetrahydropyridine compounds to evaluate their biological activity against certain targets. The results indicated that modifications using Fmoc groups significantly influenced the pharmacological properties of the resulting compounds .

Mechanism of Action

The mechanism of action of Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group acts as a protecting group for amines, allowing for selective reactions to occur at other functional groups. This selective protection is crucial in peptide synthesis, where the Fmoc group can be removed under mild conditions using piperidine, leaving other sensitive groups intact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Ethyl Ester Derivatives ()

Compounds such as 1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xc) share the tetrahydropyridine core but differ in substituents:

- Functional Groups : Ethyl ester (vs. carboxylic acid in the target compound).

- Protecting Groups : Allyl or benzyl groups (vs. Fmoc).

- Applications : Primarily used in synthetic intermediates for heterocyclic chemistry rather than peptide synthesis .

Positional Isomers ()

- Fmoc-1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid (Fmoc-Guvacine) :

Piperidine and Bicyclic Derivatives

Pharmacological and Toxicological Profiles

- MPTP (): A structurally related tetrahydropyridine derivative (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) known for inducing Parkinsonism via neurotoxicity. Highlights the importance of substituent effects: MPTP’s methyl and phenyl groups confer toxicity absent in the Fmoc-4-COOH derivative .

Key Research Findings

- Synthetic Utility : The Fmoc group in the target compound enables efficient incorporation into peptides via automated SPPS, as demonstrated in studies using Fmoc-1,2-ethylenediamine and Fmoc-protected diamines .

- Stability : Fmoc-1,2,5,6-THP-4-COOH shows superior stability under basic conditions compared to Tpseoc-protected analogs, making it preferable for iterative peptide elongation .

- Conformational Effects : The tetrahydropyridine ring introduces mild constraint, balancing flexibility and rigidity—a middle ground between fully saturated piperidines and rigid bicyclic systems .

Biological Activity

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features and reactivity make it a valuable building block for the development of biologically active peptides and other therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that facilitates solid-phase peptide synthesis while providing stability to the compound during various reactions.

Synthesis

The synthesis of this compound typically involves solid-phase techniques that utilize Fmoc chemistry for the construction of peptide chains. Recent studies have highlighted its role in synthesizing carbonylated peptides and its utility in exploring oxidative stress-related modifications in biological systems .

1. Oxidative Stress and Disease Models

Research indicates that derivatives of tetrahydropyridine compounds are implicated in various diseases characterized by oxidative stress, including neurodegenerative diseases and cancer. The ability of this compound to form reactive carbonyl species makes it a candidate for studying oxidative modifications in peptides .

2. Peptide Synthesis and Modifications

This compound has been employed as a building block in the synthesis of modified peptides that exhibit enhanced biological activities. For example:

- Peptide Constructs : Peptides synthesized using this compound have shown potential immunosuppressive properties by modulating immune responses .

- Carbonylated Peptides : The incorporation of this compound into peptide sequences allows for the study of post-translational modifications that occur under pathological conditions .

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through:

- Formation of Reactive Species : The compound can generate reactive carbonyl species that modify proteins and lipids, potentially influencing cellular signaling pathways.

- Peptide Conjugation : Its role as a building block allows for the creation of peptides that can target specific biological pathways involved in disease processes.

Q & A

Q. What is the role of the Fmoc group in the synthesis of peptides using Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine moiety during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling reactions. The tetrahydropyridine ring in the backbone introduces conformational flexibility, which can influence peptide secondary structure .

Q. How is this compound synthesized?

A common method involves:

- Step 1 : Protection of the amino group with Fmoc-Cl in a basic solvent (e.g., DMF or THF).

- Step 2 : Cyclization of the tetrahydropyridine ring via acid-catalyzed intramolecular condensation.

- Step 3 : Purification via reverse-phase HPLC to isolate the product. Critical parameters include reaction time, temperature, and choice of catalysts (e.g., palladium for cross-coupling steps in related compounds) .

Q. What analytical techniques are used to characterize this compound?

- HPLC : To assess purity (>95% typically required for research-grade material).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation.

- NMR Spectroscopy : H and C NMR to verify structural integrity, particularly the tetrahydropyridine ring’s conformation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in SPPS?

Coupling efficiency depends on:

- Activation Reagents : Use COMU/OxymaPure or PyBOP/HOAt for sterically hindered residues.

- Solvent Systems : DMF/CHCl (1:1) improves solubility of hydrophobic intermediates.

- Microwave Assistance : Reduces reaction time (e.g., 5 minutes at 50°C vs. 1 hour conventionally) .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Piperidine Concentration : 20% piperidine in DMF (2 × 1 min, 2 × 5 min) minimizes racemization.

- Additives : 0.1 M HOBt in the deprotection solution reduces acidification and side-chain degradation.

- Temperature Control : Maintain ≤25°C to prevent premature cleavage of acid-labile protecting groups .

Q. How does the tetrahydropyridine ring influence peptide stability and bioactivity?

The partially saturated ring introduces rigidity while allowing conformational flexibility, which can enhance binding to targets like GPCRs or proteases. Stability studies (e.g., via circular dichroism or protease resistance assays) are recommended to assess its impact on peptide half-life .

Q. What are common impurities in synthesized batches, and how are they resolved?

- Byproducts : Incomplete deprotection (e.g., residual Fmoc) or oxidation of the tetrahydropyridine ring.

- Resolution : Gradient HPLC (C18 column, 5–95% ACN in 0.1% TFA) with UV detection at 265 nm (Fmoc absorption). Impurity profiles should align with pharmacopeial standards (e.g., EP or USP guidelines) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported bioactivity of peptides containing this residue?

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Structural Analysis : Compare X-ray crystallography or MD simulations to confirm conformational differences.

- Batch Consistency : Ensure purity >98% and validate storage conditions (e.g., -20°C under argon to prevent ring oxidation) .

Q. Why do some studies report low yields in coupling reactions with this compound?

- Steric Hindrance : The tetrahydropyridine ring may impede access to the amine. Solutions include:

- Pre-activation : Pre-form the active ester before coupling.

- Extended Coupling Time : 2–4 hours for sterically challenging residues.

- Solvent Choice : Replace DMF with NMP for better solubility .

Methodological Tables

Q. Table 1: Key Reaction Parameters for SPPS Using Fmoc-1,2,5,6-THP-4-COOH

Q. Table 2: Common Analytical Signatures

| Technique | Key Observation |

|---|---|

| H NMR (DMSO-d6) | δ 7.8–7.3 (Fmoc aromatic protons) |

| ESI-MS | [M+H] at m/z 385.4 |

| HPLC Retention Time | 12.5 min (ACN/H2O gradient) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.